

Commercial Availability and Technical Guide for 4-Bromophenylacetic Acid

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Compound of Interest

Compound Name: *4-Bromophenylacetic acid*

Cat. No.: *B019724*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analytical characterization of **4-Bromophenylacetic acid** (CAS No. 1878-68-8). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Commercial Availability

4-Bromophenylacetic acid is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or beige crystalline powder.^[1] The purity of the commercially available product generally ranges from 97% to over 99%.

Below is a summary of representative commercial suppliers and their typical offerings. Please note that prices are subject to change and may vary based on the supplier, quantity, and purity.

Supplier	Purity	Available Quantities
Sigma-Aldrich	98%	Grams to Kilograms
Thermo Scientific	99%	25 g, 100 g
Manchester Organics	97%	250 g, 500 g, 1000 g (Bulk quotes available)[2]
TCI America	-	250 g
Chemsavers	98%	100 g[1]
AB Enterprises	High Purity	Bulk quantities available[3]
Indian Manufacturers	95% - 98%	Kilograms to Metric Tons[4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromophenylacetic acid** is presented in the table below.

Property	Value
CAS Number	1878-68-8[5]
Molecular Formula	C ₈ H ₇ BrO ₂ [5]
Molecular Weight	215.04 g/mol [5]
Melting Point	114-117 °C (lit.)[6]
Appearance	White to off-white crystalline powder[1]
Solubility	Soluble in ethanol.[6] Crystallizes from water as needles.

Synthesis of 4-Bromophenylacetic Acid

Several synthetic routes for the preparation of **4-Bromophenylacetic acid** have been reported. A common and efficient method involves the hydrolysis of 4-Bromophenylacetonitrile.

Experimental Protocol: Synthesis from 4-Bromotoluene

This two-step synthesis starts from the readily available 4-bromotoluene.

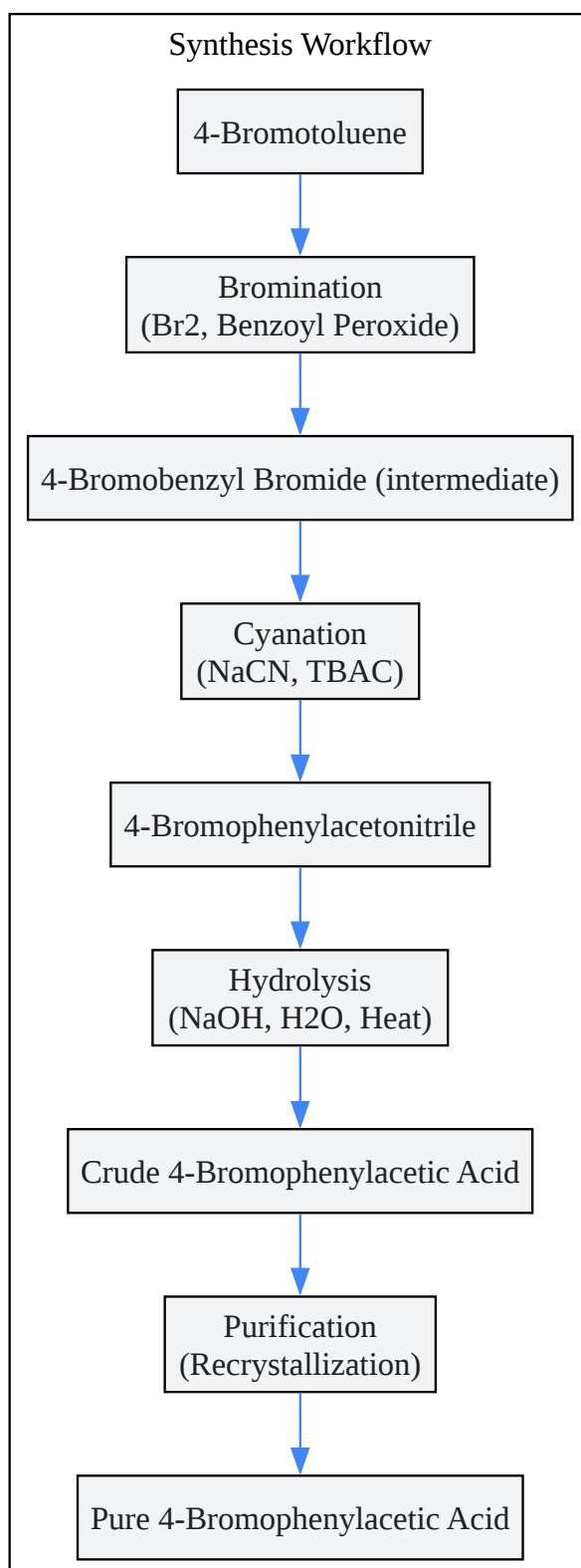
Step 1: Preparation of 4-Bromophenylacetonitrile

- To a 500 mL round-bottom flask, add 4-bromotoluene (10 g) and benzoyl peroxide (0.2 g).
- Slowly raise the temperature to 120°C.
- Add liquid bromine (7.2 g) dropwise over a period of 4-5 hours.
- Maintain the reaction mixture at 120°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 90-100°C.
- Neutralize the reaction mixture by adding a saturated solution of sodium carbonate until the pH is between 6.0 and 8.5.
- To the neutralized mixture, add a solution of sodium cyanide (2.25 g) in water (80 mL) and tetrabutylammonium chloride (TBAC, 0.2 g).
- Stir the reaction mixture vigorously until the conversion to 4-bromophenylacetonitrile is complete (monitor by TLC).
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 4-Bromophenylacetonitrile.

Step 2: Hydrolysis to 4-Bromophenylacetic Acid[7]

- In a 500 mL round-bottom flask, combine the crude 4-Bromophenylacetonitrile from the previous step with a solution of sodium hydroxide (2.25 g) in 25 mL of water.[7]
- Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours.[7] Monitor the completion of the hydrolysis by TLC.
- After completion, cool the reaction mass to room temperature.[7]

- Wash the aqueous solution with 5-15 mL of toluene to remove any organic impurities.[\[7\]](#)
- Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.
- Acidify the filtrate by slowly adding a suitable acid (e.g., HCl) until the pH is between 2 and 3.[\[7\]](#)
- A white to off-white solid precipitate of **4-Bromophenylacetic acid** will form.
- Collect the solid by vacuum filtration and wash with cold water.
- Dry the product at 65-73°C to obtain pure **4-Bromophenylacetic acid**.[\[7\]](#) A purity of 99.9% and a yield of 98% have been reported for this step.[\[7\]](#)



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A simplified workflow for the synthesis of **4-Bromophenylacetic acid**.

Purification

Recrystallization is a common and effective method for the purification of crude **4-Bromophenylacetic acid**. Water is a suitable solvent for this purpose.

Experimental Protocol: Recrystallization from Water

- Place the crude **4-Bromophenylacetic acid** in an Erlenmeyer flask.
- Add a minimal amount of deionized water to the flask, just enough to cover the solid.
- Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add small portions of hot water to achieve complete dissolution. Avoid using an excessive amount of solvent.
- If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl.
- Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon and any other insoluble impurities.
- Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for about 30 minutes to induce further crystallization.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
- Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to obtain pure **4-Bromophenylacetic acid**.

Analytical Methods for Quality Control

A variety of analytical techniques can be employed to assess the purity and confirm the identity of **4-Bromophenylacetic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of **4-Bromophenylacetic acid** and quantifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Analysis

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** A mixture of acetonitrile and water (containing an acidic modifier like 0.1% phosphoric acid or formic acid) is commonly used. The exact ratio can be optimized, for example, a gradient starting from a lower concentration of acetonitrile and increasing over time.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** UV detection at a wavelength where **4-Bromophenylacetic acid** has significant absorbance, which can be determined by a UV scan.
- **Injection Volume:** Typically 10-20 μ L.
- **Sample Preparation:**
 - Prepare a stock solution of the **4-Bromophenylacetic acid** sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
 - Prepare a series of calibration standards of known concentrations from a certified reference standard.
 - Filter all solutions through a 0.45 μ m syringe filter before injection.
- **Analysis:**

- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the calibration standards to generate a calibration curve.
- Inject the sample solution.
- The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the identity and purity of **4-Bromophenylacetic acid**.

Derivatization to a more volatile ester form (e.g., methyl or ethyl ester) may be necessary for optimal analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of **4-Bromophenylacetic acid**.

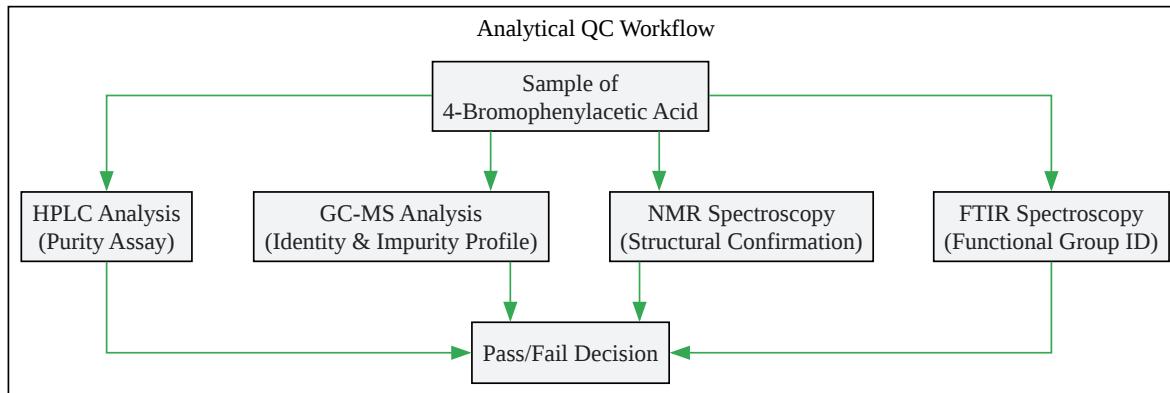
- ¹H NMR (in CDCl₃): The spectrum will typically show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.
- ¹³C NMR (in CDCl₃): The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the methylene carbon, and the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks for **4-Bromophenylacetic acid** would include:

- A broad O-H stretching vibration from the carboxylic acid group.
- A C=O stretching vibration from the carbonyl group of the carboxylic acid.

- C-H stretching and bending vibrations from the aromatic ring and the methylene group.
- A C-Br stretching vibration.



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A logical workflow for the analytical quality control of **4-Bromophenylacetic acid**.

Safety Information

4-Bromophenylacetic acid is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of the commercial availability and technical aspects of **4-Bromophenylacetic acid**. The provided experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes. Always consult relevant literature and safety documentation before undertaking any experimental work.

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